molecular formula C10H5F6N3 B1222434 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine CAS No. 51420-72-5

5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine

Cat. No.: B1222434
CAS No.: 51420-72-5
M. Wt: 281.16 g/mol
InChI Key: CLSSRJKZGCCBKL-UHFFFAOYSA-N
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Description

5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine, also known as 5,7-BTMN or 5,7-Bis-TFA, is a heterocyclic compound that is widely used in scientific research due to its unique properties. It is a highly fluorinated compound that is used in a variety of applications, including as a catalyst, in drug synthesis, and in biochemistry and physiology research.

Scientific Research Applications

Fluorescence and Spectral Properties

  • 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine and similar compounds have been studied for their unique dual fluorescence and absorption properties. These properties are attributed to molecular conformational equilibria, making them potential candidates for fluorescence applications (Chen et al., 2007).

Hydrogen Bonding and Supramolecular Architectures

  • The compound exhibits significant binding capabilities with acidic compounds, forming hydrogen-bonded supramolecular architectures. This is crucial in understanding its role in crystal packing and potential applications in materials science (Jin et al., 2010).

Polyimide Synthesis

  • The synthesis of various polyimides using derivatives of this compound has been a significant area of research. These polyimides demonstrate favorable properties like high thermal stability, solubility in polar solvents, and potential use in electronic materials (Hsiao et al., 2004).

Supramolecular Network in Organic Acid–Base Salts

  • Studies have shown the compound's role in binding with carboxylic acid derivatives, leading to the formation of proton-transfer complexes. These complexes, characterized by X-ray diffraction and other techniques, have applications in developing new materials with specific molecular structures (Jin et al., 2011).

Fluorescent Properties

  • Its derivatives have been used to synthesize fluorescent compounds with high quantum yield and two-photon absorption properties, which can be useful in various optical and electronic applications (Li et al., 2010).

Properties

IUPAC Name

5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6N3/c11-9(12,13)5-3-6(10(14,15)16)18-8-4(5)1-2-7(17)19-8/h1-3H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSSRJKZGCCBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382428
Record name 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51420-72-5
Record name 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,6-diaminopyridine (5.2 g., 47.6 mmole), 1,1,1,5,5,5-hexafluoroacetylacetone (10.0 g., 48.0 mmole) and 85% phosphoric acid (50 ml.) are stirred for six hours in an oil-bath at 90°-95° C. then left overnight at ambient temperature. The reaction mixture is poured into ice water and neutralized with ammonium hydroxide to pH 7, the solid collected, washed with water and dried to provide 9.0 g. (67%) of product, m.p. 198-204° C. Upon recrystallization from benzene, purified product separates in the form of pale yellow needles, m.p. 204°-206° C.
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5.2 g
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Synthesis routes and methods II

Procedure details

A process as claimed in claim 1 wherein 2,6-diaminopyridine is reacted with 1,1,1,5,5,5-hexafluoroacetylacetone to provide 2-amino-5,7-di(trifluoromethyl)-1,8-naphthyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Reactant of Route 2
5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Reactant of Route 3
5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Reactant of Route 4
5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Reactant of Route 5
5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Reactant of Route 6
5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine

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